molecular formula C19H28O6 B1241128 Tirotundin

Tirotundin

Cat. No.: B1241128
M. Wt: 352.4 g/mol
InChI Key: VKWNXJLVNFOOOS-QNIDSSLUSA-N
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Description

Origin and Classification of Tirotundin (B206078)

This compound is a sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. guidetopharmacology.orgnaturalproducts.net It is primarily isolated from plants belonging to the Asteraceae family, notably from species of the genus Tithonia, such as Tithonia diversifolia (Mexican sunflower) and Tithonia rotundifolia. guidetopharmacology.orgmedchemexpress.comguidetomalariapharmacology.orgrsdjournal.org Chemically, this compound is classified as a germacranolide, a specific type of sesquiterpenoid. naturalproducts.net Its molecular formula is C₁₉H₂₈O₆. naturalproducts.netebi.ac.uk Another name for this compound is Tagitinin D. medchemexpress.commedchemexpress.com

Table 1: Chemical Classification of this compound

Category Classification
Super Class Lipids and lipid-like molecules naturalproducts.net
Class Prenol lipids naturalproducts.net
Sub Class Terpene lactones naturalproducts.net
Direct Parent Germacranolides and derivatives naturalproducts.net

| Pathway | Terpenoids naturalproducts.net |

Historical Context of this compound's Discovery and Initial Academic Interest

The investigation of plants from the Tithonia genus, driven by their use in traditional medicine, led to the isolation and characterization of their chemical constituents. rsdjournal.org In Central America, leaf extracts of Tithonia diversifolia have been traditionally used externally for treating wounds and hematomas. nih.govchemfaces.com This ethnobotanical use provided the impetus for scientific studies aimed at identifying the active compounds. rsdjournal.org Early research focused on isolating and identifying the major sesquiterpene lactones from this species, which included this compound, diversifolin (B1232471), and diversifolin methyl ether. nih.gov Initial academic interest was largely centered on the potential anti-inflammatory properties of these compounds, stemming from the traditional uses of the plant extracts. nih.govchemfaces.com

Significance of Natural Products Chemistry in the Investigation of Compounds like this compound

Natural products have historically been a crucial source of new drugs and therapeutic leads. researchgate.netnih.govmdpi.com The study of compounds like this compound exemplifies the importance of natural products chemistry in modern drug discovery. openaccessjournals.com This field involves the isolation of bioactive compounds from natural sources, the determination of their chemical structures, and their synthesis. openaccessjournals.com The unique and diverse chemical structures found in nature, such as the sesquiterpene lactone scaffold of this compound, often provide novel mechanisms of action and are difficult to replicate through synthetic chemistry alone. researchgate.netnih.gov The investigation of natural products is often guided by ethnopharmacology, the study of traditional medicines, which can significantly increase the chances of discovering biologically active molecules. nih.gov

Overview of Research Directions in this compound Chemistry and Biology

Research into this compound has expanded from its initial focus on anti-inflammatory effects to encompass a broader range of biological activities. Current research directions are exploring its potential in several key areas:

Anti-inflammatory Activity: A primary area of investigation remains the anti-inflammatory properties of this compound. Studies have shown that it inhibits the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. medchemexpress.comnih.govchemfaces.com This inhibition reduces the synthesis of inflammatory mediators. nih.govchemfaces.com

Anti-diabetic Potential: this compound has been identified as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ). guidetopharmacology.orgchemfaces.comnih.gov Agonists of these nuclear receptors are used in the treatment of diabetes and dyslipidemia, suggesting a potential therapeutic application for this compound in metabolic disorders. guidetopharmacology.orgnih.govjppres.com

Nematicidal Activity: Research has demonstrated that this compound exhibits nematicidal activity. researchgate.netresearchgate.net It acts as a reversible, mixed-type competitive inhibitor of acetylcholinesterase (AChE) in the nematode Caenorhabditis elegans. researchgate.net This suggests its potential as a lead compound for the development of new pesticides. researchgate.netresearchgate.net

Allelopathic and Phytotoxic Effects: Studies have also investigated the role of this compound as an allelochemical. It has been shown to have phytotoxic effects, inhibiting the growth of other plants, which may contribute to the invasive nature of Tithonia diversifolia. core.ac.uk

Table 2: Investigated Biological Activities of this compound

Biological Activity Mechanism of Action Investigated In
Anti-inflammatory Inhibition of NF-κB activation medchemexpress.comnih.govchemfaces.com In vitro studies nih.govchemfaces.com
Anti-diabetic Dual agonist of PPARα and PPARγ guidetopharmacology.orgchemfaces.comnih.gov Transient transfection reporter assays nih.gov
Nematicidal Inhibition of acetylcholinesterase (AChE) researchgate.net Caenorhabditis elegans researchgate.net

| Phytotoxic | Inhibition of coleoptile elongation and seed germination core.ac.uk | Wheat coleoptiles, various seeds core.ac.uk |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O6

Molecular Weight

352.4 g/mol

IUPAC Name

[(1R,2S,4R,8S,9R,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3/t11-,13+,14+,15-,18-,19+/m0/s1

InChI Key

VKWNXJLVNFOOOS-QNIDSSLUSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3(CC[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2

Synonyms

tirotundin

Origin of Product

United States

Occurrence, Isolation, and Advanced Purification Methodologies of Tirotundin

Botanical Sources and Geographical Distribution of Tirotundin-Producing Organisms

This compound (B206078) is primarily found in plants belonging to the Asteraceae family. The distribution of these plants dictates the natural occurrence of this compound.

Tithonia diversifolia as a Primary Source

Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower or tree marigold, is recognized as a primary botanical source of this compound. smolecule.comscirp.orgchemfaces.com This perennial shrub is native to Mexico and Central America. mdpi.comresearchgate.net However, it has spread and naturalized in over 70 countries across tropical, subtropical, and warm temperate regions globally. mdpi.comresearchgate.net Its distribution includes areas in Australia, South America, Africa, Southeast Asia, and islands in the Pacific and Indian Oceans. mdpi.comresearchgate.net Tithonia diversifolia is known to produce various secondary metabolites, including sesquiterpene lactones like this compound. scirp.orgmdpi.com

Other Identified Natural Sources

Besides Tithonia diversifolia, this compound has also been reported to be isolated from Chrysanthemum parthenium. smolecule.comresearchgate.nettandfonline.com Chrysanthemum parthenium, commonly known as Feverfew, is also a member of the Asteraceae family. researchgate.net

Extraction Techniques and Optimization Strategies for this compound Isolation

The isolation of this compound from its botanical sources involves various extraction and purification techniques aimed at separating the compound from the complex plant matrix.

Solvent-Based Extraction Approaches

Solvent extraction is a common initial step in isolating this compound. This process typically involves using organic solvents to extract phytochemicals, including sesquiterpene lactones, from dried or fresh plant material. smolecule.comchemfaces.commdpi.cominternationalscholarsjournals.com Solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) have been mentioned in the context of extracting compounds from Tithonia diversifolia. chemfaces.com Ethanol, particularly 80% ethanol, has also been used for heat extraction from the aerial parts of Tithonia diversifolia. google.com The choice of solvent can influence the yield and selectivity of the extraction process. chemfaces.com After extraction, the solvent is often evaporated to obtain a concentrated extract. google.com

Activity-Guided Fractionation Methodologies

Activity-guided fractionation is a strategy employed to isolate bioactive compounds like this compound. scirp.orgcapes.gov.brmdpi.comnih.govnih.gov This method involves separating a crude extract into fractions based on their chemical properties, followed by testing the biological activity of each fraction. nih.gov Fractions exhibiting the desired activity are further fractionated and tested until the pure active compound is isolated and identified. nih.gov This iterative process helps in targeting and isolating specific compounds responsible for observed biological effects. nih.gov For instance, activity-guided fractionation of Tithonia diversifolia extracts using bioassays has led to the isolation of sesquiterpene lactones, including this compound and its derivatives. capes.gov.brnih.gov

Chromatographic and Spectroscopic Purification Protocols for this compound

Chromatographic techniques are essential for the separation and purification of this compound from complex plant extracts. These methods leverage the differences in chemical properties of the compounds, such as polarity, size, and affinity for a stationary phase, to achieve separation. Spectroscopic methods are then used for structural elucidation and confirmation of the purified compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the purification of this compound smolecule.comresearchgate.netacs.orggoogle.com. HPLC allows for high-resolution separation of compounds in a mixture. Both normal phase and reverse phase HPLC have been applied in the purification process google.com.

In some purification schemes, HPLC is used as a final step after initial separation by column chromatography google.com. For example, after successive purification steps using normal phase and reverse phase silica (B1680970) gel column chromatography, a part of a fraction containing this compound and related compounds was further purified by HPLC using a reverse silica gel column google.com. Solvent systems for reverse phase HPLC have included mixtures of methanol (B129727) and water or acetonitrile (B52724) and water google.com.

Research findings indicate that HPLC with a refractive index detector and a C18 column (e.g., Merck LiChrospher 60, 10 μm, 250 × 10 mm) can be used for the purification of this compound and its derivatives acs.org. Another study utilized semi-preparative HPLC with a hexane/EtOAc solvent system (80:20 v/v, flow 3 mL/min) to obtain purified compounds core.ac.uk. Analytical HPLC has also been used to analyze the constituents of plant extracts, indicating the presence of sesquiterpene lactones as main components researchgate.net.

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC) is a liquid-liquid chromatography technique that does not use a solid support, thus eliminating irreversible adsorption of the sample and allowing for high recovery rates. While less frequently mentioned specifically for this compound compared to HPLC, CCC is a valuable advanced separation technique for natural products, including sesquiterpene lactones unicam.itmdpi.commdpi.com. Studies on the isolation of other natural compounds from plants, including those also found in Tithonia diversifolia, have successfully employed high-speed counter-current chromatography (HSCCC) researchgate.net. This suggests that CCC could be applicable for the purification of this compound, particularly for larger scale purifications or when dealing with complex mixtures where solid support interactions are problematic. A polar two-phase solvent system has been reported as effective in HSCCC for isolating flavonoid glycosides from a medicinal herb researchgate.net.

Other Advanced Separation Techniques

Beyond HPLC and potentially CCC, other chromatographic and spectroscopic techniques contribute to the purification and characterization of this compound. Column chromatography using stationary phases like silica gel is a common initial purification step, often employed before HPLC researchgate.netgoogle.com. Different solvent systems, such as petroleum ether-acetone or hexane-EtOAc mixtures, are used for elution in silica gel column chromatography researchgate.netacs.org.

Sephadex LH-20 column chromatography, a type of size exclusion chromatography, has also been utilized in the isolation process of this compound researchgate.netfrontiersin.org. This technique separates compounds based on their molecular size.

Spectroscopic methods are crucial for confirming the identity and determining the structure of purified this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is widely used for detailed structural elucidation nih.govcore.ac.ukacs.org. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides molecular weight information and fragmentation patterns that aid in structural confirmation core.ac.ukacs.org. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .

Combinations of these techniques are often employed to achieve high purity levels of this compound. For instance, a purification strategy might involve initial solvent extraction, followed by silica gel column chromatography, and then final purification using preparative HPLC core.ac.ukgoogle.com. Spectroscopic analysis is performed at various stages to monitor the purification process and confirm the identity of the isolated compound.

Here is a table summarizing some reported chromatographic methods used in the isolation and purification of compounds from Tithonia diversifolia, which include this compound:

MethodStationary PhaseMobile Phase / Eluent SystemApplicationSource
Solvent ExtractionN/AEthanol, Ethyl Acetate, n-BuOH, Petroleum Ether, WaterInitial extraction from plant material smolecule.comresearchgate.net
Silica Gel Column ChromatographySilica GelPetroleum ether-Acetone, Hexane-EtOAc, Chloroform-AcetoneFractionation and initial purification researchgate.netacs.orggoogle.com
MCI ChromatographyMCI (Adsorption Resin)MeOH-H2O mixtureFurther purification of fractions researchgate.netfrontiersin.org
Sephadex LH-20 Column ChromatographySephadex LH-20MeOH, Dichloromethane-MethanolSize exclusion and further purification researchgate.netfrontiersin.org
High-Performance Liquid ChromatographyReverse Phase Silica Gel, C18Methanol-Water, Acetonitrile-Water, Hexane-EtOAc, CH3CN within waterHigh-resolution purification, Preparative HPLC smolecule.comresearchgate.netcore.ac.ukacs.orggoogle.comfrontiersin.org
Preparative Thin Layer ChromatographySilica gel GF254Benzene and ethyl acetate (2:1 v/v)Isolation of active compounds semanticscholar.org

Biosynthesis and Chemical Synthesis Approaches to Tirotundin

Elucidation of the Putative Biosynthetic Pathway of Tirotundin (B206078) in Plants

Sesquiterpene lactones, including this compound, are a diverse group of secondary metabolites primarily found in plants, particularly within the Asteraceae family. Their biosynthesis originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP). ctdbase.orgnih.govuni-freiburg.de

The biosynthesis of sesquiterpene lactones commences with the condensation of three molecules of IPP, or IPP and its isomer DMAPP, catalyzed by farnesyl diphosphate synthase (FDS), to form farnesyl pyrophosphate (FPP), a 15-carbon precursor. ctdbase.orgnih.gov FPP is a key branching point in terpenoid biosynthesis.

The committed step in sesquiterpene lactone biosynthesis involves the cyclization of FPP, a reaction mediated by sesquiterpene synthases (STPSs). ctdbase.orguni-freiburg.de In the case of germacranolides, a major class of sesquiterpene lactones to which this compound belongs, FPP is cyclized to germacrene A by germacrene A synthase (GAS). uni-freiburg.dewikipedia.orgmcw.edu

Following the cyclization, a series of oxidation and hydroxylation reactions occur, primarily catalyzed by cytochrome P450 enzymes. ctdbase.org For germacrene A, these steps involve the oxidation of the isopropenyl side chain. Germacrene A is converted to germacrene A alcohol, then to germacrene A aldehyde, and finally to germacrene A acid through a three-step oxidation process mediated by germacrene A oxidase (GAO), a cytochrome P450 enzyme. wikipedia.orgmcw.edu Germacrene A acid is considered a key intermediate from which various sesquiterpene lactones with different lactone ring configurations can be formed. wikipedia.org

Lactonization, the formation of the characteristic lactone ring, typically involves the hydroxylation of germacrene A acid followed by spontaneous cyclization. For instance, costunolide (B1669451) synthase (COS), another cytochrome P450 enzyme, converts germacrene A acid to 6α-hydroxygermacrene A acid, which then spontaneously lactonizes to form costunolide, a common precursor to many sesquiterpene lactones. wikipedia.orgmcw.edu The specific enzymatic steps and intermediates leading directly to this compound from a precursor like costunolide or germacrene A acid would involve further tailoring reactions, such as hydroxylations, oxidations, and esterifications, characteristic of the this compound structure. The exact sequence and the specific enzymes responsible for these later steps in this compound biosynthesis are subjects of ongoing research.

Genetic and genomic studies have been instrumental in identifying the genes encoding the enzymes involved in sesquiterpene lactone biosynthesis in various plant species. Transcriptomic and genomic techniques have been employed to identify candidate genes responsible for precursor synthesis, cyclization, and modification of terpenoid molecules in plants like Azadirachta indica. Similarly, studies on other Asteraceae species, such as Tanacetum cinerariifolium (pyrethrum) and Arnica montana, have led to the identification and characterization of genes encoding key enzymes like sesquiterpene synthases (e.g., GAS) and cytochrome P450 enzymes (e.g., GAO and COS) involved in the early steps of sesquiterpene lactone production. ctdbase.orgmcw.edu

These approaches often involve analyzing gene expression patterns in tissues that accumulate sesquiterpene lactones, cloning and functionally characterizing candidate genes in heterologous expression systems (such as yeast), and correlating gene expression levels with the accumulation of specific compounds. mcw.edu While specific genetic and genomic studies solely focused on elucidating the entire this compound biosynthetic pathway may be limited in the provided search results, the methodologies established for other sesquiterpene lactones in related plant species provide a roadmap for future research into the genetic basis of this compound production. Identifying the specific genes and their regulation would enable a deeper understanding of how this compound biosynthesis is controlled in plants.

Enzymatic Steps and Intermediates in Sesquiterpene Lactone Biosynthesis

Total Synthesis Strategies for this compound and its Structural Scaffolds

Total synthesis aims to construct complex molecules from simpler, readily available precursors through a series of controlled chemical reactions. The total synthesis of natural products like this compound presents significant challenges due to their intricate structures, multiple stereocenters, and often sensitive functional groups.

Retrosynthetic analysis is a powerful problem-solving technique used in organic synthesis planning. It involves working backward from the target molecule, disconnecting bonds and transforming functional groups in a stepwise manner to arrive at simpler, commercially available starting materials. This process helps identify potential synthetic routes and key intermediate structures.

For a molecule like this compound, a retrosynthetic analysis would involve strategically breaking down its complex multicyclic structure and identifying key disconnections that lead to manageable precursors. Given its sesquiterpene lactone framework, potential disconnections might involve breaking bonds in the macrocyclic ring or the lactone moiety. The presence of multiple oxygen functionalities (hydroxyl and carbonyl groups) and stereocenters necessitates careful consideration of transformations that can selectively introduce or manipulate these features.

Key synthetic transformations in the total synthesis of sesquiterpene lactones often include cyclization reactions to form the carbocyclic ring system, formation of the lactone ring, introduction of unsaturation, and stereocontrolled installation of functional groups. While detailed retrosynthetic analyses specifically for this compound's total synthesis are not extensively described in the provided snippets, general strategies for sesquiterpene lactone synthesis, such as those applied to related structures like α-santonin or eremantholides, would likely involve similar considerations. Early efforts towards the synthesis of eremantholides and this compound have been reported, indicating the complexity and the synthetic challenges associated with these structures.

The presence of multiple chiral centers in this compound necessitates the use of stereoselective synthesis methodologies to control the relative and absolute configuration of the molecule. Stereoselective transformations aim to create new stereocenters with a defined configuration or to introduce functional groups at specific positions with control over the resulting stereochemistry.

Various strategies are employed to achieve stereoselectivity in organic synthesis, including the use of chiral reagents, catalysts, or auxiliaries, as well as exploiting inherent structural features of the intermediates to direct the stereochemical outcome of a reaction. Diastereoselective reactions, which involve the formation of a new stereocenter relative to existing ones, and enantioselective reactions, which lead to the preferential formation of one enantiomer over the other, are critical for the synthesis of complex natural products like this compound.

Reports on the synthesis of related sesquiterpene lactones, such as stereoselective approaches to cis-condensed keto-eudesmane esters and ethylated santonin (B1680769) derivatives, highlight the importance of controlling stereochemistry during key synthetic steps. Achieving the correct stereochemistry at each of the chiral centers in this compound is a significant challenge in its total synthesis and requires the application of sophisticated stereoselective methodologies.

Retrosynthetic Analysis and Key Synthetic Transformations

Semi-Synthetic Modifications and Derivatization of this compound

Semi-synthetic modifications and derivatization of natural products involve chemically altering a naturally occurring compound to improve its properties, such as stability, solubility, or biological activity. This approach leverages the complex scaffold provided by nature and focuses on targeted modifications.

This compound and other sesquiterpene lactones possess reactive functional groups, such as α,β-unsaturated carbonyl moieties and hydroxyl groups, which serve as potential sites for chemical modification. ctdbase.org Derivatization can involve reactions like esterification, etherification, reduction, oxidation, or the introduction of new functional groups.

Studies have reported on the isolation and characterization of naturally occurring this compound derivatives, such as 8β-O-(2-methylbutyroyl)this compound and 8β-O-(isovaleroyl)this compound, which were isolated as an inseparable mixture. Other related sesquiterpene lactone derivatives, such as tagitinin A, tagitinin C, tagitinin F, and various hydroxylated and methoxylated forms, have also been identified.

Chemical Modification at Specific Functional Groups

This compound, as a sesquiterpene lactone, possesses several functional groups, including a lactone ring, hydroxyl groups, and potentially double bonds, which are amenable to chemical modifications. smolecule.com Chemical reactions typical of sesquiterpene lactones include hydrolysis of the lactone ring under acidic or basic conditions, leading to the formation of corresponding acids and alcohols. smolecule.com Oxidation can be employed to form various derivatives, which may potentially enhance its biological activity. smolecule.com Acetylation is another modification that can target the hydroxyl groups present in the molecule, potentially improving its solubility and bioavailability. smolecule.com

While general principles of functional group modification apply to sesquiterpene lactones, specific detailed research findings on the targeted chemical modification of this compound at particular functional groups are not extensively detailed in the provided search results. However, the potential for such modifications exists and is a common strategy in natural product chemistry to explore altered properties and activities. libretexts.orgnih.govresearchgate.net

Synthesis of Novel Analogs for Structure-Activity Relationship Studies

The synthesis of novel analogs of this compound is a crucial approach for conducting Structure-Activity Relationship (SAR) studies. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. mdpi.comfrontiersin.orgnih.govmdpi.com By synthesizing analogs with specific alterations, researchers can identify the key structural features responsible for this compound's observed effects.

Although specific examples of novel this compound analogs and their detailed SAR data were not prominently featured in the search results, the principle of synthesizing analogs for SAR is a standard practice in drug discovery and natural product research. mdpi.comfrontiersin.orgnih.govmdpi.compensoft.net These studies often involve systematically modifying different parts of the molecule, such as adding or removing functional groups, changing the stereochemistry, or altering the carbon skeleton, and then evaluating the biological activity of each new analog. libretexts.org This iterative process helps to elucidate the relationship between chemical structure and biological potency or selectivity.

For instance, studies on other compound classes like quinazoline (B50416) derivatives or quinoline-based triazole hybrids demonstrate how SAR studies involving the synthesis of analogs with varied substituents can reveal the impact of electron-donating or electron-withdrawing groups, steric bulk, and other molecular features on inhibitory activity against specific targets. frontiersin.orgnih.govmdpi.compensoft.net Applying similar strategies to this compound could involve synthesizing analogs with modifications to the lactone ring, the isobutyrate ester group, or other parts of the sesquiterpene core to investigate their effects on activities such as PPAR activation or anti-inflammatory properties. chemfaces.comguidetopharmacology.org

Structure Activity Relationship Sar Studies of Tirotundin and Its Analogs

Systematic Chemical Modifications and Their Impact on Molecular Recognition and Binding

Studies involving Tirotundin (B206078) and its analogs, such as Tagitinin A, have included the evaluation of a series of body and side chain modified analogues to understand their structure-activity relationships cenmed.com. While specific detailed data on the impact of each systematic modification on the molecular recognition and binding of this compound were not extensively detailed in the provided sources, the general principles of how chemical modifications affect molecular interactions are well-established nih.govnih.govscirp.org. For instance, altering functional groups can change hydrogen bonding patterns, modifying lipophilicity can affect hydrophobic interactions, and introducing charged groups can influence electrostatic interactions nih.govnih.gov. These changes at the molecular level directly impact how tightly and specifically a compound binds to its target protein or other biomolecule, thereby modulating its biological activity.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining its biological activity. Different stereoisomers of a compound, possessing the same chemical formula and connectivity but differing in their spatial orientation, can exhibit significantly different pharmacological properties, including potency, efficacy, and target selectivity. This is because biological targets, such as proteins and enzymes, are chiral entities with specific three-dimensional binding sites that can interact differently with different stereoisomers.

An example related to this compound is the stereochemical analysis of 2α-hydroxythis compound, an isomer of Tagitinin A nih.gov. A stereochemical revision corrected its configuration from 3S,10S to 3S,10R nih.gov. This highlights the importance of precisely defining the stereochemistry of natural products and their analogs. Although the provided information does not explicitly detail the difference in biological activity between the original and revised stereoisomers of 2α-hydroxythis compound, the fact that this stereochemical revision was reported in conjunction with a study on its anti-inflammatory and cytotoxic activity underscores the potential influence of stereochemistry on the biological effects of this compound-related compounds nih.gov. General SAR principles dictate that even subtle changes in stereochemistry can lead to significant alterations in how a molecule interacts with its biological target, thereby affecting its activity.

Computational Approaches in this compound SAR Studies

Computational approaches have become indispensable tools in modern SAR studies, complementing experimental methods and providing valuable insights into molecular interactions and activity predictions. These methods allow researchers to model the behavior of molecules and their interactions with targets at a theoretical level, accelerating the drug discovery and optimization process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the structural properties or descriptors of a set of compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds based on their structures. QSAR models utilize various molecular descriptors that capture different aspects of chemical structure, such as electronic, steric, and physicochemical properties. By identifying the descriptors that are most strongly correlated with biological activity, QSAR can provide insights into the structural features that are important for activity and guide the design of more potent analogs. Although specific QSAR studies on this compound were not provided, this computational approach is a powerful method for analyzing SAR data and is applicable to series of related compounds, including natural products and their synthetic analogs.

Fragment-Based Approaches for Identifying Key Pharmacophoric Features

Fragment-based approaches, particularly Fragment-Based Drug Design (FBDD), represent a strategy in drug discovery that involves screening small, low-molecular-weight chemical fragments for their binding to a biological target. These fragments typically bind with low affinity, but their binding can be detected using sensitive biophysical techniques. The key idea is that these small fragments can efficiently explore the target's binding site and identify "hot spots" or regions that are important for binding.

Once fragments that bind to the target are identified, they can be grown, linked, or merged to create larger, higher-affinity compounds. This approach provides valuable information about the key pharmacophoric features required for target interaction. Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. By identifying the binding modes of small fragments, researchers can gain insights into the types of interactions (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement within the binding site that are crucial for activity. This information directly informs SAR studies by highlighting the critical parts of the molecule that contribute most to binding and activity, guiding the design of more potent and selective compounds. While specific fragment-based studies on this compound were not detailed, this methodology is increasingly applied in the study of various target proteins and could be a valuable approach for exploring the SAR of this compound and its interactions with its biological targets.

Mechanistic Investigations of Tirotundin S Biological Activities Preclinical and in Vitro Focus

Modulation of Cellular Signaling Pathways

Tirotundin (B206078) has been shown to modulate several critical intracellular signaling cascades, contributing to its diverse biological effects in preclinical models.

Inhibition of NF-κB Activation and Downstream Inflammatory Mediators

A significant focus of research has been the inhibitory effect of this compound on the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a central regulator of inflammatory and immune responses, controlling the transcription of numerous genes involved in the production of inflammatory mediators wikipedia.orgnih.gov. Sesquiterpene lactones (SLs), including this compound, are known to possess considerable anti-inflammatory activity in various models, partly by inhibiting NF-κB activation researchgate.net.

Studies suggest that the inhibition of NF-κB by sesquiterpene lactones, including this compound, follows a general mechanism involving the direct alkylation of the p65 subunit of NF-κB researchgate.netnih.gov. Specifically, experimental evidence supports the crucial role of Cysteine 38 (Cys38) in the DNA-binding domain of the p65 subunit as a primary target for alkylation by SLs researchgate.netnih.gov. Alkylation of this residue can disrupt the DNA binding capacity of p65 and inhibit its transcriptional activity researchgate.netmdpi.com. This modification at Cys38 is sufficient to inhibit p65 binding to DNA nih.gov. While other cysteine residues in p65 exist, Cys38 is particularly notable for its sensitivity and importance in NF-κB function mdpi.com.

The inhibition of NF-κB activation by this compound leads to a reduction in the synthesis of inflammatory mediators, such as cytokines and chemokines thieme-connect.deantpedia.comresearchgate.net. Cytokines are small proteins involved in cell signaling, produced by various cell types and influencing both innate and adaptive immune responses teachmephysiology.com. Chemokines are a specific class of cytokines that induce chemotaxis, guiding the migration of cells to sites of inflammation or infection teachmephysiology.com. By suppressing NF-κB-dependent gene expression, this compound can attenuate the production of these key signaling molecules, thereby exerting anti-inflammatory effects researchgate.netantpedia.com.

Proposed Mechanism: Alkylation of Cysteine Residues in NF-κB DNA Binding Domain

Interference with Cell Cycle Progression and Apoptosis Pathways

Research indicates that sesquiterpenoids from Tithonia diversifolia can induce apoptosis and inhibit cell cycle progression in certain cell lines researchgate.net. For instance, specific sesquiterpenoids significantly decreased the number of acute myeloid leukemia cells by promoting apoptosis and causing cell cycle arrest at the G0/G1 phase researchgate.net. Flow cytometry analyses have been applied to evaluate cell cycle distribution and apoptosis induction scispace.com. While the direct mechanisms by which this compound influences cell cycle and apoptosis pathways are still under investigation, the inhibition of NF-κB, which plays a role in promoting cell cycle progression and inhibiting apoptosis in cancer cells, may contribute to these effects mdpi.comsigmaaldrich.com.

Regulation of Peroxisome Proliferator-Activated Receptors (PPARs)

This compound has also been identified as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that function as ligand-dependent transcription factors sigmaaldrich.comuchile.clwikipedia.org. PPARs play crucial roles in regulating metabolic processes, inflammation, and cell differentiation uchile.climrpress.com.

Studies have demonstrated that this compound acts as a dual agonist for both PPARα and PPARγ antpedia.comdrugbank.comresearchgate.net. PPARα is primarily involved in regulating lipid metabolism and energy homeostasis, while PPARγ is a key regulator of adipogenesis, glucose metabolism, and insulin (B600854) sensitization uchile.clnih.govnih.gov. As a dual agonist, this compound can activate both receptor subtypes. In transient transfection reporter assays, this compound transactivated PPARγ-dependent promoters in a dose-dependent manner drugbank.com. Furthermore, competitive binding assays showed that this compound enhanced PPARγ transactivation activity by directly binding to the PPARγ ligand-binding domain drugbank.com. Additionally, it stimulated the transactivation of PPARα-dependent gene promoters drugbank.com. The activation of PPARs by ligands involves heterodimerization with retinoid X receptors (RXR) and binding to specific PPAR response elements (PPREs) in the promoter regions of target genes, leading to transcriptional activation sigmaaldrich.comuchile.clnih.gov.

Data from a transient transfection reporter assay demonstrating the transactivation of PPARγ-dependent promoters by this compound is summarized below:

Promoter TypeThis compound Effect (Dose-Dependent)
PPARγ dependentTransactivation Observed
PPRETransactivation Observed
SHPTransactivation Observed
ABCA1 gene promotersTransactivation Observed

Data from a fluorescence polarization competitive binding assay showing the binding affinity of this compound for PPARγ is summarized below:

CompoundTargetIC₅₀ (µM)Binding Mechanism
This compoundPPARγ27Direct Binding
Tagitinin APPARγ55Direct Binding

Data on the transactivation of PPARα-dependent promoters by this compound is summarized below:

Promoter TypeThis compound Concentration (µM)Effect on Transactivation
PPARα dependent102.3-fold of vehicle effect
SULT2A1 gene promoter10Stimulated

These findings suggest that this compound's interaction with PPARα and PPARγ may contribute to potential anti-diabetic and metabolic regulatory effects drugbank.com.

Transactivation of PPARγ Dependent Promoters (PPRE, SHP, ABCA1)

Studies have demonstrated that this compound acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating gene expression involved in glucose and lipid metabolism. This compound has been shown to transactivate PPARγ dependent promoters in a dose-dependent manner nm-aist.ac.tznih.govnih.gov. These promoters include the PPARγ response element (PPRE), Small Heterodimer Partner (SHP), and ATP-binding cassette transporter A1 (ABCA1) gene promoters nm-aist.ac.tznih.govnih.govresearchgate.net. The transactivation of these promoters suggests that this compound can influence metabolic pathways regulated by PPARγ.

Direct Binding to PPARγ Ligand Binding Domain

Further mechanistic investigations have confirmed that this compound directly interacts with PPARγ by binding to its ligand binding domain (LBD) nm-aist.ac.tznih.govnih.govnih.govscirp.orgguidetopharmacology.org. This direct binding is a key step in the activation of PPARγ and the subsequent transactivation of its target genes. Fluorescence polarization competitive binding assays have been employed to assess the binding affinity of this compound to the PPARγ LBD. These studies have determined an IC50 value of 27 μM for this compound's binding to the PPARγ ligand binding domain nm-aist.ac.tznih.govnih.gov. This indicates the concentration at which this compound displaces 50% of a reference ligand from the binding site.

Enzyme Inhibition Studies

Beyond its interactions with nuclear receptors, this compound has also been investigated for its effects on various enzymes. A notable area of research has focused on its inhibitory activity against acetylcholinesterase.

Acetylcholinesterase (AChE) Inhibition and Kinetics

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Studies have shown that this compound inhibits AChE activity in a dose-dependent manner . The inhibitory effect of this compound against Caenorhabditis elegans AChE has been quantified, with an IC50 value of 6.89 ± 0.30 μg/mL reported .

Reversible Inhibition Mechanisms

Kinetic analyses using methods such as Lineweaver-Burk and Dixon plots have indicated that this compound is a reversible inhibitor of AChE . Reversible inhibition implies that the binding of this compound to the enzyme is not permanent and the enzyme activity can be restored upon removal of the inhibitor.

Mixed-Type Competitive Inhibition

Analysis of the enzyme kinetics, particularly through Lineweaver-Burk plots, has revealed that this compound exhibits a mixed-type competitive inhibition mechanism against AChE . In Lineweaver-Burk plots, this is characterized by the intersection of lines with different slopes and intercepts in the second quadrant. As the concentration of this compound increases, the Michaelis constant (Km) increases, while the maximum reaction velocity (Vmax) decreases. This kinetic pattern suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex.

Investigation of Effects on Cyclooxygenase-I and Phospholipase A2 (Lack of Direct Influence)

The biosynthesis of prostaglandins, key mediators in various physiological and pathological processes including inflammation, is initiated by the enzymatic action of phospholipase A2 (PLA2) and cyclooxygenase (COX) enzymes (COX-1 and COX-2). PLA2 is responsible for releasing arachidonic acid from membrane phospholipids, which is then converted by COX enzymes into prostaglandin (B15479496) H2 (PGH2), a precursor for other prostaglandins. researchgate.netresearchgate.netdroracle.aifrontierspartnerships.orgyoutube.com While sesquiterpene lactones, a class of compounds that includes this compound, have been studied for various biological activities, investigations into the direct influence of this compound on cyclooxygenase-1 (COX-1) and phospholipase A2 (PLA2) have indicated a lack of direct inhibitory effects on these enzymes in certain in vitro bioassays. researchgate.net

Molecular Interactions with Diabetes-Related Enzymes (e.g., α-glucosidase, ACE, ALR, DPP-4, LMW-PTP, SGLT2, SUR1)

In silico molecular docking studies have explored the potential interactions of this compound with various enzymes implicated in diabetes and diabetic nephropathy. These studies suggest that this compound, among other phytoconstituents found in Tithonia diversifolia, exhibits a high binding affinity to several diabetes-related protein targets. researchgate.netjppres.comresearchgate.netjppres.com Enzymes with which this compound was predicted to have high binding affinity include α-glucosidase, Angiotensin-Converting Enzyme (ACE), Aldose Reductase (ALR), Dipeptidyl Peptidase-4 (DPP-4), Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), Sodium-Glucose Cotransporter-2 (SGLT2), and Sulfonylurea Receptor 1 (SUR1). researchgate.netjppres.comresearchgate.netjppres.comub.ac.id These in silico findings suggest potential mechanisms by which compounds from T. diversifolia, including this compound, might exert anti-diabetic effects, although further in vitro and in vivo validation is required. researchgate.netjppres.comjppres.com

Effects on Cellular Processes and Targets in Preclinical Models

Antiproliferative Activity in In Vitro Cell Lines (e.g., Col2 cells)

The antiproliferative activity of this compound has been investigated in various in vitro cell line models. In one study evaluating its potential as a cancer chemopreventive agent, this compound was tested for antiproliferative activity in human colon cancer (Col2) cells. In this specific in vitro bioassay, this compound was found to be inactive. researchgate.net While other sesquiterpene lactones from Tithonia diversifolia, such as Tagitinin C, have demonstrated significant antiproliferative effects in Col2 cells researchgate.netchemoprev.org, this compound itself did not show significant activity in this context according to this investigation. researchgate.net

Induction of Cellular Differentiation (e.g., HL-60 cells)

This compound has also been evaluated for its ability to induce cellular differentiation in human promyelocytic leukemia (HL-60) cells. Induction of differentiation in HL-60 cells is a common assay used to assess the potential of compounds to promote maturation and inhibit the proliferation of leukemia cells. nih.govresearchgate.netnih.gov However, in an in vitro bioassay designed to evaluate the potential of various isolates as cancer chemopreventive agents, this compound was found to be inactive in inducing cellular differentiation in HL-60 cells. researchgate.net

Inhibition of Preneoplastic Lesion Formation in Organ Culture Assays (e.g., Mouse Mammary Organ Culture)

Organ culture assays, such as the mouse mammary organ culture (MMOC), are utilized to evaluate the efficacy of potential chemopreventive agents against the development of carcinogen-induced preneoplastic lesions. nih.govnih.govmdpi.com this compound was investigated for its ability to inhibit the formation of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced preneoplastic lesions in a mouse mammary organ culture assay. researchgate.net Similar to the findings in the antiproliferative and differentiation assays, this compound was reported to be inactive in inhibiting preneoplastic lesion formation in this specific organ culture model. researchgate.net

Modulation of Leishmania Parasite Internalization

Studies investigating the activity of sesquiterpene lactones from Tithonia diversifolia against Leishmania braziliensis have explored their effects on parasite internalization into host cells. While this compound itself was not explicitly reported to modulate Leishmania parasite internalization in the search results, a closely related compound, this compound 3-O-methyl ether, was shown to reduce the internalization of L. braziliensis parasites into host cells after 48 hours, in comparison to a negative control. nih.govbiocrick.com This suggests that structural features related to this compound may influence the interaction between Leishmania parasites and host cells, although the specific effect of this compound requires further investigation. The internalization of Leishmania parasites involves interactions with host cell receptors and phagocytosis. d-nb.infofrontiersin.orgresearchgate.net

Phytotoxic Mechanisms on Plant Growth and Development

Research indicates that Tithonia diversifolia, the source of this compound, produces allelochemicals that can interfere with the development of surrounding plants nih.govresearchgate.netcore.ac.uk. Ethyl acetate (B1210297) extracts from the leaves, stems, and roots of T. diversifolia have demonstrated significant inhibition of wheat coleoptile growth, with leaf extracts showing inhibitory effects comparable to a commercial herbicide nih.govresearchgate.netcore.ac.uk. This compound, along with other sesquiterpene lactones like tagitinin A and tagitinin C, has been identified as being active on etiolated wheat coleoptiles, seed germination, and the growth of standard target species (STS) and weeds nih.govcore.ac.uk. This suggests that these sesquiterpene lactones are responsible for the observed phytotoxic activity of the extracts nih.govcore.ac.uk.

Inhibition of Coleoptile Growth and Seed Germination

Studies have specifically highlighted the inhibitory effects of T. diversifolia extracts, containing compounds like this compound, on seed germination and seedling growth of various plants, including tomato (Lycopersicon esculentum L.), onion (Allium cepa L.), lettuce, and cress (Lepidium sativum L.) researchgate.net. Aqueous methanol (B129727) extracts of T. diversifolia leaves have also been shown to suppress the seedling growth of Lolium multiflorum L., Phleum pratense L., and Echinochloa crus-galli (L.) P. Beauv. researchgate.net.

Fourteen compounds, predominantly sesquiterpene lactones, were isolated from T. diversifolia extracts, and eleven of these compounds suppressed the coleoptile growth of wheat (Triticum aestivum L.) researchgate.net. While this compound itself was sometimes isolated as part of inseparable mixtures with related compounds (e.g., 8β-O-(2-methylbutyroyl)this compound and 8β-O-(isovaleroyl)this compound), the collective evidence from studies on T. diversifolia extracts and isolated sesquiterpene lactones points to this compound's contribution to the inhibition of coleoptile elongation and seed germination nih.govresearchgate.netcore.ac.uk.

Data regarding the specific concentration-dependent inhibition of seed germination and coleoptile growth by isolated this compound is often presented within the context of studies analyzing multiple sesquiterpene lactones from T. diversifolia. For instance, major compounds like 1β-methoxydiversifolin, tagitinin A, and tagitinin C inhibited the seedling growth of tomato, onion, lettuce, and cress in a concentration-dependent manner researchgate.net. Given that this compound is also identified as an active sesquiterpene lactone in these extracts, it is implicated in similar concentration-dependent inhibitory effects nih.govcore.ac.uk.

Interaction with Specific Plant Biological Pathways

While the precise molecular mechanisms by which this compound exerts its phytotoxic effects are still under investigation, the general mechanisms of allelochemicals, including sesquiterpene lactones, on plant growth and development provide insights. Allelochemicals can influence plant growth by altering the levels of plant growth regulators or inducing imbalances in various phytohormones, which in turn inhibits growth and development, including seed germination and seedling growth frontiersin.org.

Specific plant biological pathways that could be targeted by phytotoxic compounds like this compound include those involved in cell division, elongation, and metabolic processes essential for growth. Sesquiterpene lactones, as a class, are known to interact with biological molecules, although specific interactions of this compound within plant cells require further detailed study. Research on plant metabolism highlights the complexity of metabolic networks, involving various pathways like glycolysis, the tricarboxylic acid cycle (TCA cycle), and the pentose (B10789219) phosphate (B84403) pathway, which are essential for energy production and biosynthesis ias.ac.in. Allelochemicals can potentially interfere with these fundamental metabolic processes frontiersin.org.

Furthermore, plant defense mechanisms involve intricate metabolic interactions and the regulation of primary metabolism researchgate.net. While this is often discussed in the context of plant-pathogen interactions, the presence of allelochemicals could potentially trigger or interfere with certain plant signaling pathways or metabolic processes related to stress responses or growth regulation redalyc.orgfrontiersin.org.

Advanced Analytical Methodologies for Tirotundin Research

Development and Validation of Chromatographic Methods for Quantification in Research Samples

The accurate quantification of Tirotundin (B206078) in various research samples, such as plant extracts or biological fluids, is fundamental for pharmacological and phytochemical studies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of sesquiterpene lactones due to their low volatility and potential thermal instability, which can be problematic for Gas Chromatography (GC). beilstein-journals.orgcore.ac.uk

Method Development: The development of a robust HPLC method for this compound involves optimizing several parameters to achieve adequate separation from other closely related compounds present in the extract. Studies on sesquiterpene lactones from the Vernonia genus, from which this compound is isolated, consistently utilize reversed-phase (RP) chromatography. nih.govnih.gov

Column: A C18 column is the most common choice, providing effective separation based on the hydrophobicity of the analytes. nih.govresearchgate.netmdpi.comms-editions.cl

Mobile Phase: A gradient elution using a binary solvent system, typically composed of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727), is employed. nih.govmdpi.comms-editions.cl The gradient is adjusted to ensure resolution of this compound from other constituents.

Detection: A Diode Array Detector (DAD) or UV detector is commonly used. mdpi.comnih.gov The detection wavelength is selected based on the UV absorbance maximum of the analyte, which for sesquiterpene lactones is often in the range of 205-225 nm. ms-editions.clmdpi.com

Sample Preparation: For plant material, extraction is typically performed with solvents like methanol or chloroform, followed by partitioning and filtration before injection into the HPLC system. nih.govnih.gov For bioanalytical applications, sample clean-up steps like protein precipitation or solid-phase extraction are necessary to remove matrix interferences. nih.gov

Method Validation: Once developed, the analytical method must be validated according to established guidelines (e.g., ICH guidelines) to ensure its reliability. ms-editions.clejgm.co.uknih.gov Key validation parameters include: mdpi.comcmbr-journal.com

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a specific range. ms-editions.cl

Precision: Assessed at intra-day and inter-day levels, precision measures the closeness of agreement between a series of measurements. mdpi.com

Accuracy: Measures the closeness of the experimental value to the true value, often determined through recovery studies. mdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govjppres.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. ms-editions.cl

ParameterTypical ConditionSource(s)
Instrument High-Performance Liquid Chromatography (HPLC) with DAD/UV Detector researchgate.netmdpi.com
Column Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.govmdpi.com
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1-0.2% acid) nih.govmdpi.com
Flow Rate 0.8 - 1.0 mL/min ms-editions.cl
Column Temperature 35 - 40 °C mdpi.comms-editions.cl
Injection Volume 10 - 20 µL mdpi.comms-editions.cl
Detection Wavelength ~205 - 225 nm ms-editions.clmdpi.com

Spectroscopic Approaches for Real-Time Monitoring of Molecular Interactions

Understanding how this compound interacts with its biological targets is key to deciphering its mechanism of action. Spectroscopic techniques offer powerful, non-invasive ways to monitor these molecular interactions in real-time. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based methods are highly valuable for studying protein-ligand interactions. nih.gov Techniques like Saturation Transfer Difference (STD) NMR can identify the binding of small molecules like this compound to a large protein target. By irradiating the protein, saturation is transferred to the bound ligand, allowing for the identification of the binding epitope. This can provide atomic-level insights into how this compound engages with its target protein, such as kinases involved in inflammatory pathways. researchgate.net

Fluorescence Spectroscopy: This highly sensitive technique can monitor binding events if either this compound or its target protein possesses intrinsic fluorescence or is labeled with a fluorescent probe. mdpi.com Changes in the fluorescence signal (e.g., intensity, polarization, or lifetime) upon binding can be used to determine binding affinity and kinetics. nih.gov Förster Resonance Energy Transfer (FRET) can also be employed to measure proximity between a labeled this compound molecule and its labeled target. researchgate.net

Raman and FT-IR Spectroscopy: Vibrational spectroscopy techniques like Raman and Fourier-Transform Infrared (FT-IR) spectroscopy can detect conformational changes in a protein upon ligand binding. spectroscopyonline.com For example, the amide I region in a protein's spectrum is sensitive to changes in secondary structure. spectroscopyonline.com Real-time monitoring could reveal how this compound binding induces structural shifts in its target, potentially leading to inhibition or activation. researchgate.net

These methods provide dynamic information on binding events, which is complementary to the static information provided by techniques like X-ray crystallography.

Bioanalytical Techniques for Mechanistic Studies (e.g., Reporter Assays, Binding Assays)

Bioanalytical techniques are essential for moving from identifying a biological activity to understanding the underlying molecular mechanism. For this compound, whose anti-inflammatory activity is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, several assays are particularly relevant. semanticscholar.orgfrontiersin.org

Reporter Gene Assays: This is a common and powerful tool to study the activity of transcription factors. To investigate this compound's effect on NF-κB, cells can be transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter. beilstein-journals.org When cells are stimulated (e.g., with TNF-α) to activate the NF-κB pathway, the luciferase gene is expressed, producing light that can be measured with a luminometer. aai.org A reduction in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB signaling pathway. beilstein-journals.orgcore.ac.uk It is crucial, however, to conduct control experiments to ensure the compound does not directly inhibit the reporter enzyme itself, as some sesquiterpene lactones have been shown to inhibit luciferase. nih.gov

Kinase Assays: The NF-κB pathway is regulated by a cascade of phosphorylation events, notably by the IκB kinase (IKK) complex. aai.org In vitro kinase assays can determine if this compound directly inhibits the activity of IKKβ or other upstream kinases. These assays typically involve incubating the purified kinase with its substrate (e.g., a fragment of IκBα) and [γ-³²P]ATP. aai.org The amount of incorporated radiolabel into the substrate is then measured to quantify kinase activity.

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can provide real-time, label-free quantification of the binding kinetics (association and dissociation rates) and affinity between this compound and a purified target protein, such as IKKβ or p65. cmbr-journal.com

Western Blotting: This immunoassay technique is used to detect and quantify specific proteins in a sample. It can be used to assess the phosphorylation status of key signaling proteins (e.g., p65, IκBα) or to measure the expression levels of pro-inflammatory proteins (e.g., iNOS, COX-2) that are downstream of NF-κB, providing confirmation of the upstream inhibitory effects. nih.gov

Cellular Thermal Shift Assay (CETSA): This method can verify the direct binding of a compound to its target protein within intact cells. The principle is that a protein's thermal stability increases when a ligand is bound. CETSA could be used to confirm that this compound directly engages with a target like the p65 subunit of NF-κB in a cellular context. mdpi.com

Bioanalytical TechniquePurpose in this compound ResearchKey Findings/InformationSource(s)
Luciferase Reporter Assay Quantify the effect on NF-κB transcriptional activity.Dose-dependent inhibition of NF-κB-driven gene expression. beilstein-journals.orgaai.org
In Vitro Kinase Assay Determine direct inhibition of kinases (e.g., IKKβ).IC₅₀ value for kinase inhibition; specificity against other kinases. aai.org
Western Blot Measure changes in protein levels and phosphorylation status.Reduced phosphorylation of IκBα and p65; decreased expression of iNOS, COX-2. nih.gov
Surface Plasmon Resonance (SPR) Characterize direct binding to a target protein.Binding affinity (Kᴅ), association (kₐ), and dissociation (kₑ) rates. cmbr-journal.com
Cellular Thermal Shift Assay (CETSA) Confirm target engagement in a cellular environment.Evidence of direct binding between this compound and its intracellular target. mdpi.com

Advanced Imaging Techniques for Cellular Localization Studies (if applicable)

Visualizing where a compound accumulates within a cell provides critical context for its mechanism of action. If this compound targets a nuclear protein like NF-κB, it must be able to enter the cell and potentially the nucleus. Advanced fluorescence microscopy techniques are the primary tools for these studies. abcam.comnumberanalytics.com

The cellular uptake and subcellular distribution of this compound can be investigated using methods such as confocal fluorescence microscopy. researchid.conih.gov This requires that the molecule is fluorescent, which is not typical for sesquiterpene lactones, or that it is conjugated to a fluorescent dye.

A typical workflow for such a study would involve:

Probe Preparation: If this compound is not intrinsically fluorescent, it would be chemically conjugated to a stable, bright fluorophore (e.g., a coumarin (B35378) or rhodamine derivative). Care must be taken to ensure the fluorescent tag does not alter the compound's biological activity or uptake characteristics. nih.gov

Cell Culture and Treatment: A relevant cell line (e.g., macrophages or cancer cells) is cultured on glass coverslips suitable for high-resolution imaging. The cells are then incubated with the fluorescently-labeled this compound for various time points and at different concentrations. nih.govfrontiersin.org

Imaging: After incubation, cells are washed to remove any unbound compound, and the nuclei are often counterstained with a DNA-binding dye like DAPI. frontiersin.org The cells are then imaged using a confocal or super-resolution microscope. abcam.comcipkebip.org Confocal microscopy uses a pinhole to reject out-of-focus light, providing clear optical sections of the cell and allowing for 3D reconstruction of the compound's location. numberanalytics.com

Analysis: The resulting images would reveal the localization of the compound—for instance, whether it is restricted to the cytoplasm, accumulates in specific organelles like mitochondria, or enters the nucleus. ms-editions.clucsd.edu This information can strongly support or refute a proposed mechanism of action. For example, nuclear localization would be consistent with the inhibition of a transcription factor.

These imaging studies provide invaluable spatial and temporal information, linking the compound's physical presence to its functional effects within the cell. nih.gov

Future Research Directions and Translational Potential in Preclinical Discovery

Exploration of Novel Molecular Targets and Pathways of Tirotundin's Actions

Initial research has successfully identified several key molecular targets for This compound (B206078). It is known to function as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which is central to its anti-diabetic effects. fapesp.braltusformulation.com Furthermore, its anti-inflammatory activity is attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. fapesp.brnih.gov

Future investigations are expanding the landscape of this compound's molecular interactions. Recent studies suggest it may also act as an agonist for Liver X Receptors (LXRα/β) and the Farnesoid X Receptor (FXR). nih.govresearchgate.net In silico molecular docking studies have further predicted its potential to bind with high affinity to a range of proteins implicated in diabetic complications. nuvisan.combibliotekanauki.pl These computational findings suggest that this compound could inhibit enzymes and receptors such as α-glucosidase, angiotensin-converting enzyme (ACE), aldose reductase (ALR), dipeptidyl peptidase-4 (DPP-4), low molecular weight protein tyrosine phosphatase (LMW-PTP), the receptor for advanced glycation end products (RAGE), sodium-glucose cotransporter 2 (SGLT2), and the sulfonylurea receptor (SUR1). nuvisan.combibliotekanauki.plgeorgiasouthern.edujppres.com Additionally, research into its neurotoxic effects on nematodes has identified acetylcholinesterase (AChE) as another direct molecular target. nih.govbvsalud.orgresearchgate.net The validation of these putative targets through in vitro and in vivo assays is a critical next step.

Table 1: Identified and Predicted Molecular Targets of this compound
Target ClassSpecific TargetMethod of IdentificationAssociated Potential EffectReference
Nuclear ReceptorsPPARα/γ (dual agonist)In vitro assaysAnti-diabetic, Metabolic Regulation fapesp.braltusformulation.com
LXRα/β, FXR (agonist)In vitro assaysHepatoprotection, Metabolic Regulation nih.govresearchgate.net
Transcription FactorNF-κB (inhibitor)In vitro assaysAnti-inflammatory fapesp.brnih.gov
Diabetes-Related Proteinsα-glucosidase (inhibitor)In silicoAnti-diabetic nuvisan.combibliotekanauki.pl
ACE (inhibitor)In silicoAnti-diabetic nephropathy nuvisan.combibliotekanauki.pl
ALR (inhibitor)In silicoAnti-diabetic complications nuvisan.combibliotekanauki.pl
DPP-4 (inhibitor)In silicoAnti-diabetic nuvisan.combibliotekanauki.pl
LMW-PTP (inhibitor)In silicoAnti-diabetic nuvisan.combibliotekanauki.pl
RAGE (inhibitor)In silicoAnti-diabetic nephropathy nuvisan.combibliotekanauki.pl
SGLT2 (inhibitor)In silicoAnti-diabetic nuvisan.combibliotekanauki.pl
SUR1 (inhibitor)In silicoAnti-diabetic nuvisan.combibliotekanauki.pl
EnzymeAcetylcholinesterase (AChE) (inhibitor)In vitro assaysNematicidal nih.govbvsalud.orgresearchgate.net

Design and Synthesis of Next-Generation this compound Analogs with Enhanced Mechanistic Specificity

The development of this compound as a therapeutic agent will likely involve medicinal chemistry efforts to optimize its natural structure. The analysis of structure-activity relationships (SAR) is fundamental to this process, allowing for the determination of which chemical moieties are responsible for its biological effects. wikipedia.org This knowledge guides the rational design and chemical synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov

While extensive synthesis of this compound analogs is not yet widely reported, preliminary studies on related compounds provide a roadmap. For instance, the creation of 8ß-O-(isovaleroyl)this compound, a derivative of this compound, points towards early efforts in exploring its chemical space. bvsalud.org The broader goal is to create structurally similar compounds that may offer more effective bioactivity. georgiasouthern.edu This can involve multi-step synthetic processes to introduce or modify functional groups. georgiasouthern.edubeilstein-journals.org For example, strategies used for other complex natural products, such as synthesizing analogs with different heterocyclic moieties or altering functional groups at key positions (like the C3 and C7 positions in flavonoids), have been shown to enhance potency and selectivity for specific targets. georgiasouthern.edunih.gov Applying similar strategies to this compound, such as modifying its lactone ring or hydroxyl groups, could lead to next-generation compounds with enhanced specificity for targets like PPARγ or AChE, thereby separating its metabolic and neurotoxic effects.

Integration of Omics Technologies (Proteomics, Metabolomics) to Elucidate this compound's Systemic Effects

Omics technologies, which allow for the large-scale study of biological molecules, are poised to provide a systems-level understanding of this compound's effects. wikipedia.orgjournalejmp.com Metabolomics, the comprehensive analysis of metabolites in a biological system, is particularly suited to capture a real-time snapshot of a cell's physiological state. magnascientiapub.com

Investigation of this compound's Role in Emerging Research Areas (e.g., neglected tropical diseases, agricultural applications)

The biological activities of this compound extend beyond metabolic and anti-inflammatory effects, opening up novel avenues for research and application.

Neglected Tropical Diseases: Leishmaniasis, a parasitic disease endemic in many tropical regions, is a key area of interest. dntb.gov.ua In vitro studies have demonstrated that this compound and its analog, this compound 3-O-methyl ether, possess potent leishmanicidal activity against both the promastigote and amastigote forms of Leishmania braziliensis. dntb.gov.uachemfaces.comresearchgate.netresearchgate.net These findings position this compound as a promising natural product scaffold for the development of new treatments for this neglected disease, with further in vivo studies required to confirm its efficacy.

Agricultural Applications: this compound has shown significant potential for use in agriculture as a natural pesticide. journalejmp.com Research has established its nematicidal activity against the model organism Caenorhabditis elegans and the root-knot nematode Meloidogyne incognita. nih.govresearchgate.netdntb.gov.uaalexion.com The mechanism for this activity has been linked to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes. nih.govresearchgate.net The lethal concentration (LC50) and inhibitory concentration (IC50) values have been quantified, providing a basis for its development as a biopesticide. nih.govresearchgate.net Its identification as a defensive compound in T. diversifolia against various pests underscores its potential utility in integrated pest management strategies. dntb.gov.uaalexion.com

Table 2: Nematicidal Activity of this compound Against Caenorhabditis elegans
ActivityValue (μg/mL)Reference
AChE Inhibition (IC50)6.89 ± 0.30 nih.govresearchgate.net
Lethal Concentration (LC50)9.16 ± 0.21 nih.govresearchgate.net

Strategic Development for Preclinical Lead Optimization

An initial step in this process involves in silico and in vitro assessments of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. jppres.com Computational studies have already predicted that this compound possesses a favorable ADME-T profile, adhering to criteria such as Lipinski's rule of five, which assesses drug-likeness. jppres.com

The lead optimization phase is an iterative cycle involving medicinal chemists and pharmacologists to enhance potency and selectivity while minimizing potential toxicity. bibliotekanauki.pl This includes designing and synthesizing analogs (as discussed in section 8.2) and evaluating them in a battery of assays. Key goals are to improve physicochemical properties like solubility and stability to ensure optimal bioavailability and to fine-tune its interaction with specific targets to reduce off-target effects. altusformulation.comnuvisan.com This rigorous process of chemical refinement and biological testing is critical to identifying a final preclinical candidate that is safe and effective enough to be considered for human clinical trials. nuvisan.combibliotekanauki.pl

Compound Names Mentioned in Article

Compound Name
8ß-O-(isovaleroyl)this compound
Acetylcholine
Aldose reductase
Angiotensin-converting enzyme
Dipeptidyl peptidase-4
GW4064
Icariin
Parthenolide
Tagitinin F
This compound
This compound 3-O-methyl ether
TU100
α-glucosidase

Q & A

Q. What are the standard protocols for synthesizing Tirotundin and its derivatives under controlled laboratory conditions?

Q. How does this compound’s chemical instability influence experimental design in long-term pharmacological studies?

Due to its susceptibility to decomposition, researchers must:

  • Use inert atmospheres (e.g., nitrogen) during synthesis .
  • Store samples at low temperatures (-20°C) in dark conditions.
  • Conduct stability assays at multiple timepoints to quantify degradation rates .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s pharmacological efficacy across experimental models?

  • Systematic Frameworks : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize variables. For example, compare anticancer activity in in vitro vs. in vivo models using consistent dosing regimens .
  • Data Triangulation : Cross-validate results via multiple assays (e.g., cytotoxicity, apoptosis markers) and statistical meta-analysis to resolve discrepancies .

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing hypothesis-driven studies on this compound’s bioactivity?

  • PICOT : Define the target population (e.g., specific cancer cell lines), intervention (this compound concentration), comparison (standard chemotherapeutics), outcome (IC₅₀ values), and time (exposure duration) .
  • FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (novel mechanisms), Novel (understudied derivatives), Ethical (non-toxic doses), and Relevant (clinical translation potential) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s anticancer assays?

  • Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post-hoc Tests : Compare efficacy across derivatives, adjusting for multiple comparisons .
  • Power Analysis : Pre-determine sample sizes to ensure statistical validity, avoiding underpowered studies .

Q. How can researchers optimize this compound’s synthesis protocol to improve yield while maintaining stereochemical fidelity?

  • DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst ratios to identify optimal conditions .
  • Mechanistic Studies : Use DFT (Density Functional Theory) calculations to predict reaction pathways and stereochemical outcomes .

Methodological Guidance

Q. What strategies mitigate bias in this compound’s in vitro bioactivity assessments?

  • Blinding : Use coded samples to prevent observer bias during data collection .
  • Replication : Conduct triplicate experiments with independent batches to confirm reproducibility .

Q. How should researchers document experimental protocols for this compound derivatives to ensure reproducibility?

  • Detailed Metadata : Report reagent purity, equipment calibration data, and environmental conditions (humidity, temperature) .
  • Open-Source Platforms : Share synthetic procedures on platforms like GitHub, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What ethical considerations apply to preclinical studies involving this compound?

  • Animal Welfare : Follow ARRIVE guidelines for in vivo studies, including humane endpoints and minimal sample sizes .
  • Data Transparency : Disclose conflicts of interest and negative results to avoid publication bias .

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Reactant of Route 1
Reactant of Route 1
Tirotundin
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.